molecular formula C12H18N4O2 B7570865 N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide

N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide

Cat. No. B7570865
M. Wt: 250.30 g/mol
InChI Key: ZMHYIOPAKPJIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, also known as GSK2330672, is a small molecule inhibitor of the protein kinase R (PKR) enzyme. PKR plays an important role in the innate immune response, and its dysregulation has been implicated in a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. In

Mechanism of Action

N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide inhibits the activity of PKR by binding to its kinase domain and preventing its autophosphorylation. This, in turn, blocks downstream signaling pathways involved in the innate immune response, including the interferon pathway.
Biochemical and Physiological Effects:
In addition to its effects on viral replication and tumor growth, N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide is its specificity for PKR, which allows for targeted inhibition of this enzyme without affecting other kinases. However, its potency and selectivity may vary depending on the cell type and experimental conditions used. Additionally, its stability and solubility may pose challenges in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide. One area of interest is in the development of combination therapies for viral infections and cancer, in which N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide could be used in conjunction with other drugs to enhance their efficacy. Another area of research is in the development of more potent and selective PKR inhibitors, which could have broader therapeutic applications. Finally, further investigation is needed to fully elucidate the biochemical and physiological effects of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, particularly in the context of neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 1-(2-bromoethyl)-1H-imidazole with 2-(1-piperidinyl)acetic acid to form the intermediate N-(1-imidazol-1-ylpropan-2-yl)-2-(1-piperidinyl)acetic acid. This intermediate is then converted to the final product, N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, through a series of reactions involving acid chlorides and amines.

Scientific Research Applications

N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. One area of research has been in the treatment of viral infections, particularly those caused by RNA viruses such as hepatitis C virus and Zika virus. PKR plays an important role in the host response to viral infection, and N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to inhibit PKR activity and reduce viral replication in vitro.
Another area of research has been in the treatment of cancer. PKR is known to be upregulated in many types of cancer, and its activation can lead to tumor cell death. N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-9(7-16-5-4-13-8-16)15-12(18)10-2-3-11(17)14-6-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHYIOPAKPJIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)NC(=O)C2CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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